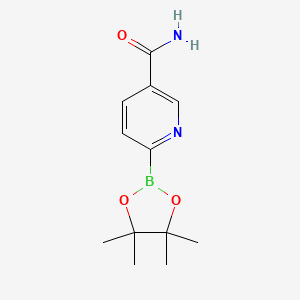![molecular formula C10H11NO4 B14854785 [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the pyridine ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-pyridinecarboxylic acid and methanol.
Esterification: The carboxylic acid group of 2-methyl-4-pyridinecarboxylic acid is esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form the corresponding methyl ester.
Acetylation: The methyl ester is then subjected to acetylation using acetic anhydride and a base, such as pyridine, to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid can undergo oxidation reactions, where the methyl group on the pyridine ring is oxidized to form a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the methoxycarbonyl group is reduced to a hydroxymethyl group.
Substitution: Substitution reactions can occur at the pyridine ring, where the methyl group can be replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-6-methylpyridine.
Reduction: Formation of 2-(hydroxymethyl)-6-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives, depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in the study of metalloproteins and metalloenzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the methoxycarbonyl group and acetic acid moiety.
4-Methoxycarbonyl-2-methylpyridine: Lacks the acetic acid moiety.
2-(Methoxycarbonyl)-4-methylpyridine: Similar structure but different position of the methyl group.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
2-(2-methoxycarbonyl-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-9(12)13)4-8(11-6)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
BMHKDHRXEZSXJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


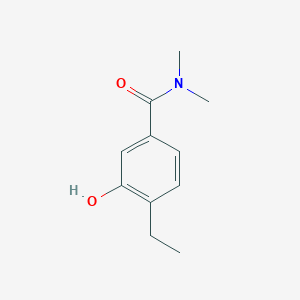
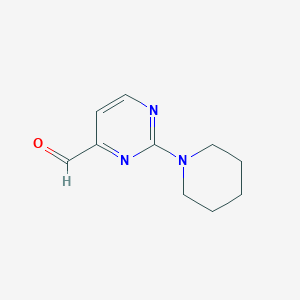
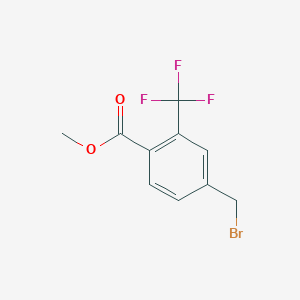

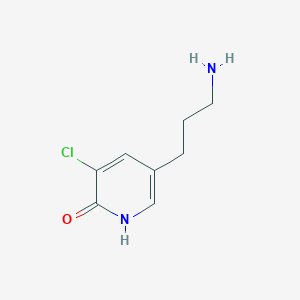

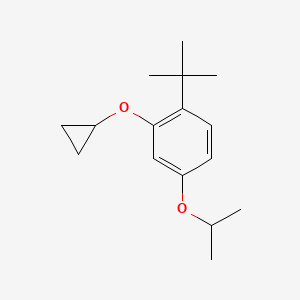

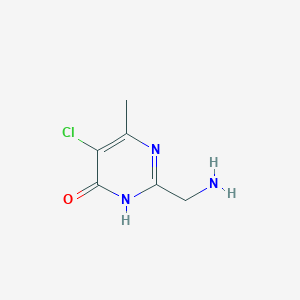
![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)


![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
